molecular formula C17H16ClN5O B2641006 N-(4-chlorophenethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 2319647-51-1

N-(4-chlorophenethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2641006
CAS No.: 2319647-51-1
M. Wt: 341.8
InChI Key: SZHAWTPIVYXWIN-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds, including variations on the imidazole and pyridazine frameworks, has been explored for various applications such as dyeing polyester fibers and investigating their biological activities. For instance, novel aryl monoazo organic compounds have shown significant antioxidant, antitumor, and antimicrobial activities. These activities suggest potential for sterile and/or biologically active fabrics in various applications, indicating the versatility of these compounds beyond their initial synthesis (Khalifa et al., 2015).

Antitumor Activity

The antitumor activities of certain compounds related to the structure of interest have been investigated, showing potential as alternatives to existing cancer treatments. For example, compounds with modifications on the imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one structure have demonstrated significant antitumor activity against various murine tumors (Stevens et al., 1987).

Anticonvulsant and Antimicrobial Activities

Derivatives of imidazo and pyridazine have been synthesized and tested for their anticonvulsant activities. This exploration into the pharmacological potential of these compounds highlights their relevance in developing treatments for neurological conditions (Kelley et al., 1995). Additionally, the antimicrobial activities of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been studied, presenting these compounds as candidates for antimicrobial applications (Jyothi & Madhavi, 2019).

Structure-Activity Relationships and Synthesis of Derivatives

Investigations into the structure-activity relationships of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have provided insights into the chemical reactivity and potential pharmacological applications of these compounds (Ukrainets et al., 2019). Moreover, the green synthesis and evaluation of the antimicrobial activity of certain N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives underscore the importance of sustainable methods in the development of new pharmacologically active compounds (Bhuva et al., 2015).

Mechanism of Action

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-12-19-10-11-23(12)16-7-6-15(21-22-16)17(24)20-9-8-13-2-4-14(18)5-3-13/h2-7,10-11H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHAWTPIVYXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.